molecular formula C14H22O8 B1368658 (+)-Dipivaloyl-D-tartaric Acid CAS No. 76769-55-6

(+)-Dipivaloyl-D-tartaric Acid

Cat. No. B1368658
CAS RN: 76769-55-6
M. Wt: 318.32 g/mol
InChI Key: UFHJEZDFEHUYCR-YUMQZZPRSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds between them .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other compounds and its behavior under various conditions .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, and reactivity .

Scientific Research Applications

Enantioselective Synthesis and Catalysis

(+)-Dipivaloyl-D-tartaric acid, a derivative of tartaric acid, plays a crucial role in the field of enantioselective synthesis. Tartaric acid is renowned for its applications as a chiral building block, significantly impacting the production of enantiomerically pure substances. The enantioselective synthesis of l(+)- and d(−)-tartaric acids using bacteria with cis-epoxysuccinate hydrolase (CESH) activity showcases the importance of tartaric acid in producing substances with high enantiomeric purity, which is critical in the pharmaceutical industry (Xuan & Feng, 2019). Tartaric acid's role extends to acting as an asymmetric organocatalyst, proving to be an abundant, cheap, and environmentally friendly option for synthesizing complex organic molecules with high enantiomeric ratios and excellent diastereoselectivities (Luan et al., 2015).

Membrane Technology and Dye Removal

In the field of membrane technology, the enantiomeric forms of tartaric acid, such as d-tartaric acid, are employed to modify the properties of polysulfone ultrafiltration membranes. These modifications enhance the membrane's permeation and rejection behavior, especially in applications like removing crystal violet dye from aqueous media, showcasing the utility of tartaric acid derivatives in environmental remediation and water treatment (Sharma & Purkait, 2016).

Analysis of Pharmaceutical Compounds

Tartaric acid finds its application in the pharmaceutical sector, especially in the analysis and quantitation of drug impurities. It plays a critical role in the analysis of drugs like Aspirin and Dipyridamole, where its interaction with the active ingredients and impurities is crucial for ensuring drug purity and effectiveness (El-Ragehy et al., 2016).

Material Science and Engineering

In material science, tartaric acid is used to enhance the properties of various materials. For instance, it's added to sulfuric acid anodizing baths to generate porous anodic films, providing corrosion resistance to aerospace alloys and reducing the environmental impact of traditional anodizing processes (Curioni et al., 2009). Furthermore, its application in starch/polyester blends demonstrates its effectiveness as a compatibilizer, improving the mechanical and barrier properties of biodegradable packaging materials (Olivato et al., 2013).

Environmental Applications

The derivative of tartaric acid, (+)-Dipivaloyl-D-tartaric acid, and other forms of tartaric acid play a significant role in environmental applications, especially in the removal of hazardous substances. For example, tartaric acid-modified activated carbon shows enhanced removal abilities for pollutants like Cr(VI) from aqueous solutions, indicating its potential in water purification and environmental clean-up (Liu et al., 2014).

Mechanism of Action

This refers to how the compound interacts with biological systems, if applicable. It could involve its binding to specific receptors, its transformation within a biological system, or its effect on biochemical pathways .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential areas of future research or applications of the compound .

properties

IUPAC Name

(2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O8/c1-13(2,3)11(19)21-7(9(15)16)8(10(17)18)22-12(20)14(4,5)6/h7-8H,1-6H3,(H,15,16)(H,17,18)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHJEZDFEHUYCR-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC(C(C(=O)O)OC(=O)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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